Cas no 682803-13-0 (3-amino-2-(4-methylphenyl)methylpropanoic acid)

3-Amino-2-(4-methylphenyl)methylpropanoic acid is a chiral β-amino acid derivative featuring a 4-methylphenyl substituent, which imparts unique steric and electronic properties. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of peptidomimetics and pharmaceutical building blocks. Its structural characteristics, including the amino and carboxyl functional groups, enable its use in asymmetric synthesis and the development of bioactive molecules. The presence of the 4-methylphenyl group enhances lipophilicity, potentially improving membrane permeability in drug design applications. The compound’s well-defined stereochemistry also makes it valuable for studying structure-activity relationships in medicinal chemistry. It is typically handled under standard laboratory conditions, requiring protection from moisture to maintain stability.
3-amino-2-(4-methylphenyl)methylpropanoic acid structure
682803-13-0 structure
Product name:3-amino-2-(4-methylphenyl)methylpropanoic acid
CAS No:682803-13-0
MF:C11H15NO2
MW:193.242303133011
CID:890799
PubChem ID:24265084

3-amino-2-(4-methylphenyl)methylpropanoic acid Chemical and Physical Properties

Names and Identifiers

    • Benzenepropanoic acid, a-(aminomethyl)-4-methyl-
    • 2-(aminomethyl)-3-(4-methylphenyl)propanoic acid
    • 3-amino-2-(4-methylbenzyl)propanoic acid
    • RARECHEM AK HD C032
    • RARECHEM AK HD CC32
    • 3-amino-2-(4-methylphenyl)methylpropanoic acid
    • F79599
    • AB34773
    • (S)-2-AMINOMETHYL-3-P-TOLYL-PROPIONIC ACID
    • (R)-2-AMINOMETHYL-3-P-TOLYL-PROPIONIC ACID
    • EN300-149175
    • DTXSID20640583
    • AB34772
    • 682803-13-0
    • 3-AMINO-2-(4-METHYLBENZYL)PROPANOICACID
    • AB12910
    • 3-AMINO-2-[(4-METHYLPHENYL)METHYL]PROPANOIC ACID
    • AKOS009270672
    • SCHEMBL4619838
    • Inchi: InChI=1S/C11H15NO2/c1-8-2-4-9(5-3-8)6-10(7-12)11(13)14/h2-5,10H,6-7,12H2,1H3,(H,13,14)
    • InChI Key: VAVGSOFCGOOZRH-UHFFFAOYSA-N
    • SMILES: CC1=CC=C(C=C1)CC(CN)C(=O)O

Computed Properties

  • Exact Mass: 193.11000
  • Monoisotopic Mass: 193.110278721g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4
  • Complexity: 186
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 63.3Ų
  • XLogP3: -1.1

Experimental Properties

  • PSA: 63.32000
  • LogP: 1.89730

3-amino-2-(4-methylphenyl)methylpropanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-149175-5.0g
3-amino-2-[(4-methylphenyl)methyl]propanoic acid
682803-13-0
5.0g
$1972.0 2023-02-14
Enamine
EN300-149175-1.0g
3-amino-2-[(4-methylphenyl)methyl]propanoic acid
682803-13-0
1g
$0.0 2023-06-05
Enamine
EN300-149175-0.5g
3-amino-2-[(4-methylphenyl)methyl]propanoic acid
682803-13-0
0.5g
$464.0 2023-02-14
Enamine
EN300-149175-100mg
3-amino-2-[(4-methylphenyl)methyl]propanoic acid
682803-13-0
100mg
$425.0 2023-09-28
Enamine
EN300-149175-1000mg
3-amino-2-[(4-methylphenyl)methyl]propanoic acid
682803-13-0
1000mg
$483.0 2023-09-28
Enamine
EN300-149175-500mg
3-amino-2-[(4-methylphenyl)methyl]propanoic acid
682803-13-0
500mg
$464.0 2023-09-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1595135-250mg
3-Amino-2-(4-methylbenzyl)propanoic acid
682803-13-0 98%
250mg
¥2646.00 2024-05-04
A2B Chem LLC
AC76390-500mg
3-Amino-2-(4-methylbenzyl)propanoic acid
682803-13-0 97%
500mg
$260.00 2024-04-19
Aaron
AR005Y42-500mg
3-Amino-2-(4-methylbenzyl)propanoic acid
682803-13-0 97%
500mg
$266.00 2025-02-11
Enamine
EN300-149175-2.5g
3-amino-2-[(4-methylphenyl)methyl]propanoic acid
682803-13-0
2.5g
$1003.0 2023-02-14

3-amino-2-(4-methylphenyl)methylpropanoic acid Related Literature

Additional information on 3-amino-2-(4-methylphenyl)methylpropanoic acid

Introduction to 3-amino-2-(4-methylphenyl)methylpropanoic acid (CAS No. 682803-13-0) and Its Emerging Applications in Chemical Biology

3-amino-2-(4-methylphenyl)methylpropanoic acid, identified by the chemical identifier CAS No. 682803-13-0, is a compound of significant interest in the field of chemical biology and pharmaceutical research. This molecule, characterized by its structural motif of an amino acid derivative with a phenyl ring substitution, has garnered attention due to its potential biological activities and its utility as a building block in drug discovery. The compound’s unique structural features—specifically the presence of an amino group, a carboxylic acid moiety, and a substituted aromatic ring—make it a versatile candidate for further exploration in medicinal chemistry.

The 3-amino-2-(4-methylphenyl)methylpropanoic acid structure is reminiscent of naturally occurring amino acids, which have long been recognized for their roles in biological processes. However, the introduction of the 4-methylphenyl substituent at the second carbon position introduces additional functional properties that may modulate its interactions with biological targets. This substitution pattern is particularly noteworthy, as it can influence both the solubility and binding affinity of the molecule, making it a promising candidate for further derivatization and optimization.

In recent years, there has been growing interest in exploring novel amino acid derivatives as pharmacological agents. These derivatives often exhibit enhanced bioavailability and improved metabolic stability compared to their parent compounds. The 3-amino-2-(4-methylphenyl)methylpropanoic acid scaffold aligns well with this trend, offering a platform for designing molecules with tailored biological activities. For instance, studies have shown that structurally related compounds can interact with enzymes and receptors involved in various disease pathways, including inflammation, neurodegeneration, and metabolic disorders.

One of the most compelling aspects of 3-amino-2-(4-methylphenyl)methylpropanoic acid is its potential as a chiral building block. The presence of stereocenters in its structure allows for the synthesis of enantiomerically pure forms, which can exhibit differential biological effects. This property is particularly relevant in drug development, where enantiomeric purity often correlates with improved efficacy and reduced side effects. Researchers have leveraged this characteristic to develop libraries of chiral derivatives for high-throughput screening (HTS) campaigns aimed at identifying novel therapeutic candidates.

The compound’s aromatic ring substitution also opens up possibilities for further functionalization. The 4-methylphenyl group provides a handle for introducing additional chemical groups through cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings. These reactions are widely used in medicinal chemistry to attach diverse pharmacophores to a central scaffold, thereby modulating biological activity. Such modifications have been instrumental in developing drugs like kinase inhibitors and antiviral agents.

Recent advances in computational chemistry have further enhanced the utility of 3-amino-2-(4-methylphenyl)methylpropanoic acid as a starting point for drug discovery. Molecular docking simulations and virtual screening techniques allow researchers to predict how this compound might interact with specific protein targets. By integrating these computational methods with experimental validation, scientists can accelerate the process of identifying lead compounds for further development. This interdisciplinary approach has been particularly effective in targeting complex diseases where multiple molecular interactions are involved.

In addition to its applications in small-molecule drug discovery, 3-amino-2-(4-methylphenyl)methylpropanoic acid has shown promise as a tool compound in biochemical research. Its structural similarity to natural amino acids makes it a useful probe for studying enzyme mechanisms and protein-ligand interactions. For example, site-directed mutagenesis studies using this compound can provide insights into how specific residues contribute to enzyme function or substrate recognition. Such studies are crucial for understanding disease mechanisms at the molecular level.

The synthesis of 3-amino-2-(4-methylphenyl)methylpropanoic acid has also been optimized to facilitate large-scale production for research purposes. Modern synthetic methodologies emphasize efficiency, scalability, and green chemistry principles to minimize waste and reduce environmental impact. Techniques such as flow chemistry and continuous manufacturing are being increasingly adopted to produce complex molecules like this one with high yield and purity.

As our understanding of biological systems continues to evolve, so does the demand for innovative molecular tools like 3-amino-2-(4-methylphenyl)methylpropanoic acid. Ongoing research is exploring new applications in areas such as gene editing and regenerative medicine, where precise control over molecular interactions is essential. The compound’s versatility makes it a valuable asset in these emerging fields, offering opportunities to develop novel therapeutic strategies.

In conclusion,3-amino-2-(4-methylphenyl)methylpropanoic acid (CAS No. 682803-13-0) represents a significant advancement in chemical biology and pharmaceutical research. Its unique structural features, combined with its potential for functionalization and computational modeling, make it a versatile scaffold for drug discovery efforts targeting various diseases. As research progresses,this compound is poised to play an increasingly important role in developing next-generation therapeutics that address unmet medical needs.

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